Dinoprost methyl

Description

Contextualization of Dinoprost (B1670695) Methyl within the Prostaglandin (B15479496) F2α Analog Landscape

Prostaglandin F2α (PGF2α) analogs are a class of synthetic compounds structurally related to the endogenous PGF2α. ovid.com This landscape is populated by various molecules that have been developed for therapeutic and research purposes, often by modifying the parent PGF2α structure to alter their properties. ovid.com PGF2α analogs like Latanoprost, Travoprost, and Bimatoprost are well-known in clinical settings, particularly for reducing intraocular pressure in glaucoma management. ovid.comaao.org

Dinoprost, being the natural PGF2α, serves as the foundational compound. wikipedia.orgnih.gov It is a lipid compound that acts as a hormone-like substance in the body, with notable effects on smooth muscle contraction. wikipedia.org Dinoprost methyl is the methyl ester of Dinoprost, meaning a methyl group has replaced the hydrogen atom in the carboxylic acid functional group of the parent molecule. This seemingly minor alteration is significant in biochemical research, as it changes the molecule's polarity and other physicochemical properties, which can in turn influence how it is absorbed, distributed, and metabolized by biological systems. The primary role of this compound is not as a therapeutic agent itself, but as a tool to understand the structure-activity relationship and pharmacokinetic profile of PGF2α and its derivatives.

| Compound Name | Relationship to PGF2α | Primary Area of Study/Use |

|---|---|---|

| Dinoprost | Naturally occurring PGF2α | Labor induction, abortifacient. wikipedia.org |

| Latanoprost | Synthetic analog of PGF2α | Glaucoma management. ovid.com |

| Travoprost | Synthetic analog of PGF2α | Glaucoma management. ovid.com |

| Bimatoprost | Synthetic analog of PGF2α | Glaucoma management, hypotrichosis. researchgate.netnih.gov |

| This compound | Methyl ester of Dinoprost (PGF2α) | Research on absorption and metabolism. nih.gov |

Historical Trajectories and Milestones in this compound Research

The history of this compound is intrinsically linked to the broader history of prostaglandin research. Following the initial discovery and structural elucidation of prostaglandins (B1171923), significant efforts were directed towards their total synthesis. A landmark achievement was the 17-step synthesis of PGF2α by Corey and Cheng. wikipedia.org More efficient and stereoselective methods have been developed since. wikipedia.org

The creation of derivatives like this compound represents a subsequent phase of research focused on refining the properties of the natural hormone. A pivotal milestone in the specific investigation of this compound was research focused on its absorption and metabolic fate compared to its parent compound. A key study utilized a perfused rat jejunum model to directly compare the absorption and penetration of 3H-labeled Dinoprost and this compound ester. nih.gov This research provided foundational data demonstrating that esterification significantly alters the pharmacokinetic profile, showing that the methyl ester disappears more rapidly from the intestinal lumen but penetrates into the bloodstream at a slower rate due to greater metabolism within the gut wall. nih.gov

Fundamental Research Questions Driving this compound Investigations

Investigations into this compound are driven by fundamental questions in pharmacology and drug development concerning how chemical modifications affect a molecule's interaction with biological systems. The extremely short plasma half-life of intravenously administered Dinoprost, reported to be less than one minute, necessitates research into derivatives that might offer more controlled delivery or a different metabolic pathway. drugbank.com

The core research questions surrounding this compound include:

Influence of Esterification on Absorption: How does converting the carboxylic acid group of Dinoprost to a methyl ester affect its rate of absorption across the intestinal wall?

Metabolic Stability: Is the methyl ester form more or less susceptible to metabolism by enzymes present in the gut wall compared to the free acid form? nih.gov

Rate of Penetration: Does the modification impact the speed at which the compound or its metabolites reach systemic circulation? nih.gov

A study comparing Dinoprost and its methyl ester in a rat intestinal model sought to answer these questions directly. The findings indicated that while the ester form disappeared from the lumen more quickly, it entered the mesenteric circulation more slowly and underwent more extensive metabolism. nih.gov This suggests that the esterification, in this biological model, did not lead to higher bioavailability of the intact molecule.

| Pharmacokinetic Parameter | Dinoprost (Free Acid) | This compound (Methyl Ester) | Reference |

|---|---|---|---|

| Rate of Disappearance from Lumen | Slower | Faster | nih.gov |

| Rate of Penetration to Blood | Faster | Slower | nih.gov |

| Metabolism by Gut Wall | Less | Greater | nih.gov |

| Lag Time (Lumen to Blood) | Shorter | Longer | nih.gov |

Properties

IUPAC Name |

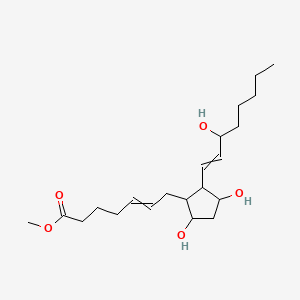

methyl 7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-20,22-24H,3-4,6-7,9-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDMFGSFLLCCAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Dinoprost Methyl

Established Synthetic Pathways for Dinoprost (B1670695) Methyl and Precursors

The synthesis of prostaglandins (B1171923), including dinoprost and its methyl ester, has been a subject of extensive research for decades, leading to the development of numerous synthetic strategies. These strategies often revolve around the construction of the characteristic five-membered ring and the stereocontrolled introduction of two side chains.

Total Synthesis Approaches

The total synthesis of prostaglandins like PGF2α, the parent acid of dinoprost methyl, has been a classic challenge in organic chemistry. Early syntheses were often lengthy and complex. For instance, the original synthesis by Corey and Cheng involved 17 steps. wikipedia.org Over the years, significant efforts have been made to develop more concise and efficient routes.

A notable advancement was a highly stereoselective total synthesis of PGF2α reported in 2012, which required only seven steps. wikipedia.org This approach utilized 2,5-dimethoxytetrahydrofuran (B146720) as a starting material and S-proline as an asymmetric catalyst. wikipedia.org Another efficient synthesis described in 2019 involved a five-step sequence to an intermediate that then underwent a cross-metathesis reaction to install the E-alkene, followed by a Wittig reaction for the Z-alkene and subsequent deprotection. wikipedia.org

A general synthetic approach for (±)-dinoprost and its analogues was developed from a key intermediate, which in turn was obtained from (±)-corey lactone. asianpubs.org This intermediate could be converted to the target compounds in two or three steps. asianpubs.org The Corey lactone remains a pivotal intermediate in many prostaglandin (B15479496) syntheses. asianpubs.orgollychem.com

Stereoselective Synthesis Strategies for this compound

The biological activity of prostaglandins is highly dependent on their stereochemistry. Therefore, achieving high stereoselectivity is a critical aspect of their synthesis. Modern synthetic methods focus on controlling the multiple chiral centers of the prostaglandin molecule.

A concise and highly stereoselective total synthesis of PGF2α was achieved using an organocatalytic aldol (B89426) cascade reaction of succinaldehyde (B1195056) with proline. nih.gov This key step creates a bicyclic enal with a high enantiomeric excess (98%), setting the stereochemistry for the subsequent steps. nih.gov This method significantly shortens the synthetic route and provides access to various prostaglandin analogues. nih.gov

Another stereoselective synthesis was described in 2019, which involved a five-step process to an intermediate, followed by a cross-metathesis to form the E-alkene and a Wittig reaction for the Z-alkene. wikipedia.org The synthesis of analogues like 16-aminothis compound ester also requires careful control of reaction conditions to achieve the desired stereochemistry. ontosight.ai

Process Optimization in this compound Synthesis

Optimizing the synthesis of this compound is crucial for industrial-scale production, aiming to improve yield, reduce costs, and ensure safety and environmental friendliness. Research in this area has focused on various aspects, from starting materials to reaction conditions.

One approach to optimization involves the development of more efficient and scalable steps. For example, a green synthesis method for dinoprostone (B10761402) (PGE2), a related prostaglandin, was developed by oxidizing a protected PGF2α using environmentally friendly pyridine (B92270) sulphur trioxide, followed by deprotection. google.com This method offers advantages such as safer operation and higher purity. google.com

The use of microchannel reactors for continuous production has also been explored to improve the synthesis of related compounds like methyl anthranilate. cetjournal.it This technology offers better control over reaction parameters, leading to higher yield and purity compared to traditional batch processes. cetjournal.it Such continuous flow processes could potentially be adapted for the synthesis of this compound.

Design and Synthesis of this compound Analogues and Derivatives

The modification of the this compound structure can lead to analogues with improved biological activity, selectivity, or pharmacokinetic properties. Researchers have explored various chemical modifications and prodrug strategies to achieve these goals.

Chemical Modification Strategies for Enhanced Biological Activity or Selectivity

Chemical modifications of the dinoprost structure can significantly alter its biological profile. For example, the introduction of an amino group at the 16th position of the PGF2α backbone, as in 16-aminoprostaglandin F2α methyl ester, can influence the compound's receptor affinity and duration of action. ontosight.ai

The synthesis of regiospecific monomethyl ethers of PGF2α at the 9, 11, and 15 positions has been achieved through total synthesis. nih.gov These analogues retained significant biological activity, with the 9- and 15-methyl ethers showing increased selectivity for certain activities. nih.gov

Other modifications include the synthesis of (±)-carboprost and its analogues through a common key intermediate. asianpubs.org The development of new prostaglandin analogues aims to enhance efficacy and reduce side effects. ontosight.ai

Prodrug Design Principles Applied to this compound

Prodrug design is a valuable strategy to overcome limitations of a parent drug, such as poor solubility or rapid metabolism. nih.gov For prostaglandins, esterification of the carboxylic acid group is a common prodrug approach.

A method for synthesizing C1-aliphatic esters of dinoprost has been described, which involves reacting the prostaglandin with an alkyl halide in the presence of a sterically hindered amine. nih.gov This method proceeds without the need for protecting the hydroxyl groups. nih.gov

The rationale behind creating ester prodrugs, such as the isopropyl ester of PGF2α, is often to enhance lipophilicity, which can improve absorption and tissue penetration. ontosight.ai Once in the target tissue, these esters are typically hydrolyzed by endogenous esterases to release the active parent drug. nih.gov This approach has been applied to various prostaglandins to improve their therapeutic index. capes.gov.br

Biocatalytic and Enzymatic Approaches in this compound Production and Modification

Biocatalysis has emerged as a powerful tool in the synthesis and modification of complex molecules like this compound, offering high selectivity and milder reaction conditions compared to traditional chemical methods. mdpi.com The use of enzymes can facilitate specific chemical transformations, such as hydrolysis and oxidation, which are crucial in the production and derivatization of prostaglandins.

Enzymatic Hydrolysis Studies of this compound Esters

The enzymatic hydrolysis of prostaglandin esters, including this compound, is a key area of study. This process converts the ester prodrug into its biologically active carboxylic acid form. medchemexpress.com Research has demonstrated that the rate of hydrolysis can be influenced by the nature of the ester group. For instance, studies on a series of acyl ester prodrugs of prostaglandin F2α (PGF2α), the parent compound of this compound, have explored the enzymatic hydrolysis of various esters, including the methyl and isopropyl esters. capes.gov.br

The conversion of methyl esters to their corresponding carboxylic acids can be achieved through enzymatic hydrolysis, often utilizing whole-cell biocatalysts. For example, the fungus Syncephalastrum racemosum has been shown to effectively catalyze the reduction of carboxylic acids that can be generated in the reaction medium by the enzymatic hydrolysis of their methyl esters. polimi.it This approach highlights the potential for integrated biocatalytic systems where ester hydrolysis is a key step. polimi.it

The table below summarizes findings from a study on the biocatalysed reduction of various methyl esters to their corresponding primary alcohols, where enzymatic hydrolysis of the ester is the initial step.

| Reactant | Product | Biocatalyst | Conversion (%) |

| Methyl phenylacetate | 2-Phenylethanol | S. racemosum | 99 |

| Methyl 2-phenylpropanoate | 2-Phenyl-1-propanol | S. racemosum | 99 |

| Methyl 3-phenylpropanoate | 3-Phenyl-1-propanol | S. racemosum | 99 |

| Methyl 2-(p-tolyl)acetate | 2-(p-Tolyl)ethanol | S. racemosum | 99 |

| Methyl 2-phenoxyacetate | 2-Phenoxyethanol | S. racemosum | 99 |

| Methyl (2-naphthoxy)acetate | 2-(Naphthoxy)ethanol | S. racemosum | 99 |

| Methyl 2-(thiophen-2-yl)acetate | 2-(Thiophen-2-yl)ethanol | S. racemosum | 99 |

| Methyl 2-furoate | Furfuryl alcohol | S. racemosum | 99 |

| Methyl 5-methyl-2-furoate | (5-Methylfuran-2-yl)methanol | S. racemosum | 99 |

Emerging Biocatalytic Methods for Prostanoid Synthesis

The synthesis of prostaglandins, a class of compounds that includes dinoprost, has significantly benefited from the application of biocatalysis. mdpi.com These methods often lead to more efficient and stereoselective synthetic routes. acs.org

One of the key strategies in prostanoid synthesis involves the use of Baeyer-Villiger monooxygenases (BVMOs). These enzymes are capable of performing Baeyer-Villiger oxidations, a crucial step in the synthesis of lactones, which are important intermediates in the production of prostaglandins. au.dknih.gov A widely used model substrate to assess the activity of BVMOs is rac-(cis)-bicyclo[3.2.0]hept-2-en-6-one, as its oxidation products are valuable chiral synthons for prostaglandin synthesis. au.dk

Hydrolases, particularly lipases and esterases, also play a significant role. They are extensively used for the kinetic resolution of racemic mixtures, allowing for the production of optically pure alcohols and esters, which are essential building blocks for prostaglandins. nih.gov The enzymatic transesterification or hydrolysis of esters is a standard method for obtaining molecules with high optical purity. nih.gov

Recent advancements in protein engineering have further expanded the utility of biocatalysis in drug synthesis. mdpi.com It is now possible to design a desired chemical process first and then tailor the biocatalyst to meet the specific reaction requirements. mdpi.com This approach has been successfully applied in the industrial-scale synthesis of various active pharmaceutical ingredients. acs.org

The table below lists some of the enzymes and their applications in the synthesis of chiral molecules relevant to prostanoid production.

| Enzyme Class | Application | Relevance to Prostanoid Synthesis |

| Baeyer-Villiger Monooxygenases (BVMOs) | Baeyer-Villiger oxidation of cyclic ketones | Synthesis of chiral lactone intermediates. au.dknih.gov |

| Hydrolases (Lipases, Esterases) | Kinetic resolution of racemic alcohols and esters | Production of optically pure building blocks. nih.gov |

| Alcohol Dehydrogenases (ADHs) / Ketoreductases (KREDs) | Asymmetric reduction of ketones | Synthesis of chiral alcohols. acs.org |

| Cytochrome P450 Monooxygenases | Regioselective C-H oxidation | Introduction of hydroxyl groups at specific positions. nih.gov |

Molecular Pharmacology and Receptor Interactions of Dinoprost Methyl

Prostaglandin (B15479496) F (FP) Receptor Agonism by Dinoprost (B1670695) Methyl and Related Compounds

Dinoprost, the free acid form of Dinoprost Methyl, is a potent and effective agonist of the Prostaglandin F (FP) receptor. medchemexpress.com Its activity is central to various physiological processes. The agonism is not exclusive to Dinoprost, as other endogenous prostanoids can also activate the FP receptor, albeit with lower efficacy. The relative potency for standard prostanoids at the FP receptor follows the order: Prostaglandin F2α (PGF2α) > Prostaglandin D2 (PGD2) > Prostaglandin E2 (PGE2) > Prostaglandin I2 (PGI2) = Thromboxane A2 (TXA2). wikipedia.org Typically, PGF2α demonstrates half-maximal binding and cellular stimulation at concentrations around 1 nanomolar, whereas PGD2 and PGE2 are approximately 5- to 10-fold and 10- to 100-fold weaker, respectively. wikipedia.orgnih.gov Synthetic analogues, such as Latanoprost and Travoprost, have been developed as selective FP receptor agonists with therapeutic applications. wikipedia.org

Binding Affinity and Receptor Selectivity Studies of this compound

The affinity and selectivity of prostaglandin analogues for the FP receptor are critical determinants of their pharmacological profiles. This compound, as a prodrug, is hydrolyzed in vivo to its active form, Dinoprost (PGF2α), which then interacts with the FP receptor. Studies on related synthetic analogues, which are often the free acids themselves, provide insight into the binding characteristics at various prostanoid receptors.

| Compound (Free Acid) | FP Receptor Ki (nM) | FP Receptor EC50 (nM) | Other Receptor Affinities (Ki, nM) | Selectivity Notes |

|---|---|---|---|---|

| Travoprost Acid | 35 | 1.4 - 3.6 | EP1 (9540), EP3 (3501), DP (52000), TP (121000) | Highly selective for the FP receptor. nih.gov |

| Latanoprost Acid | 98 | 32 - 124 | Significant functional activity at EP1 (EC50 = 119 nM). nih.gov | High affinity for FP, but also active at EP1. nih.gov |

| Bimatoprost Acid | 83 | 2.8 - 3.8 | EP1 (95), EP3 (387) | Less selective, with relatively high affinity for FP, EP1, and EP3. nih.gov |

| Dinoprost (PGF2α) | ~1 (EC50) | 120 | PGE2 affinity is 10-100x weaker; PGD2 is 5-10x weaker. wikipedia.orgnih.govarvojournals.org | Potent FP agonist with moderate selectivity over other prostanoids. wikipedia.org |

Ligand-Receptor Interaction Mechanisms

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution structures of the human FP receptor in complex with PGF2α. nih.govresearchgate.net These structures reveal that PGF2α binds in a distinct L-shaped conformation within the receptor's orthosteric pocket. nih.gov

The binding is stabilized by a network of specific interactions. The carboxyl group on the α-chain of PGF2α is crucial, forming a salt bridge with the highly conserved Arginine residue R2917.40 in the seventh transmembrane helix (TM7). nih.gov This carboxyl group also establishes hydrogen bonds with Tyrosine Y922.65 in TM2 and Threonine T184 in the second extracellular loop (ECL2). nih.gov The cyclopentane (B165970) ring of the prostaglandin, which contains two hydroxyl groups, is also critical for binding and selectivity. The 11-hydroxyl group forms a hydrogen bond with Histidine H812.54, while the 9-hydroxyl group interacts with Serine S331.39. researchgate.netnih.gov This intricate hydrogen bond network is a key determinant of ligand selectivity between the FP and EP3 receptors. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-activity relationship (SAR) studies have been instrumental in understanding how the molecular architecture of Dinoprost and its analogues dictates their interaction with the FP receptor. These studies have guided the development of more potent and selective therapeutic agents.

Elucidation of Pharmacophoric Requirements for FP Receptor Interaction

The essential pharmacophoric features of PGF2α for potent FP receptor agonism include:

The Carboxylic Acid Group: The C1 carboxylate is a primary anchoring point, forming a critical salt bridge with R2917.40 in the receptor. nih.gov Esterification, as in this compound, creates a prodrug that requires hydrolysis to become active.

The C9 and C11 Hydroxyl Groups: The specific stereochemistry (9α, 11α) of these hydroxyl groups on the cyclopentane ring is vital for potent agonism, forming key hydrogen bonds with the receptor. nih.govnih.gov Inversion of the configuration at either C9 or C11 significantly alters the potency and receptor profile. nih.gov

The C15 Hydroxyl Group: This hydroxyl group on the ω-chain is another important feature for agonist activity.

Chain Unsaturation: For analogues with a natural, acyclic ω-chain like PGF2α, the double bonds (C5-C6 and C13-C14) are required for full activity. nih.gov

Impact of Structural Modifications on this compound Receptor Profile

Modifying the basic PGF2α scaffold has profound effects on receptor affinity, selectivity, and potency.

Omega (ω) Chain Modification: Replacing the terminal end of the ω-chain with a benzene (B151609) ring, as seen in Latanoprost (17-phenyl-18,19,20-trinor PGF2α), can significantly enhance the therapeutic index. nih.gov Interestingly, for these aromatic-containing analogues, saturation of the C13-C14 double bond is tolerated and can still result in nanomolar potency. nih.gov

Stereochemistry: As noted, altering the stereochemistry at C9 or C11 dramatically changes the compound's interaction with the receptor, often reducing its agonist activity. nih.gov

Substitution on Aromatic Rings: For phenyl-substituted analogues, the position of further substituents on the benzene ring influences biological activity. For instance, a methyl group at the 2 or 3-position of the benzene ring results in compounds that are more biologically active than those with a methyl group at the 4-position. nih.gov

Molecular Dynamics and Computational Modeling of this compound-Receptor Complexes

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the dynamic nature of ligand-receptor interactions. nih.govnih.gov While specific MD studies focusing solely on the this compound-FP receptor complex are not extensively detailed in the public domain, the principles can be understood from studies on related prostaglandin receptors, such as the EP and DP subtypes. researchgate.netacs.orgnih.gov

The high-resolution cryo-EM structures of the PGF2α-FP-Gq complex serve as the ideal starting point for such simulations. researchgate.netresearchgate.net MD simulations can model the behavior of the receptor-ligand complex over time, providing insights into:

Conformational Dynamics: How the binding of Dinoprost induces and stabilizes conformational changes in the receptor, leading to its activation. This includes the characteristic outward movement of TM6, a hallmark of GPCR activation. pnas.org

Binding Pathway and Energetics: Simulating the entry and binding of the ligand into the orthosteric pocket can help identify key energetic contributions of specific residues and reveal potential transient or cryptic binding sites. fu-berlin.de

Water Molecule Roles: MD simulations can elucidate the role of individual water molecules in mediating hydrogen bond networks between the ligand and the receptor, which is often difficult to resolve fully with static structural methods.

By applying these computational approaches, researchers can build a more complete, four-dimensional picture of the Dinoprost-FP receptor interaction, bridging the gap between static structures and the dynamic functional responses observed in biological systems.

In silico Approaches to Binding Conformation Prediction

Predicting the precise three-dimensional (3D) orientation and interaction of a ligand like this compound within its receptor's binding pocket is crucial for understanding its mechanism of action and for the rational design of new drugs. In silico computational methods, such as molecular docking, are powerful tools used to predict this binding conformation. mdpi.com These methods computationally place a ligand into the binding site of a target protein, evaluating and ranking the potential binding poses based on scoring functions that estimate the binding affinity. mdpi.comresearchgate.net

The process typically begins with obtaining high-resolution 3D structures of both the ligand (this compound) and the receptor (FP receptor). While crystal structures for many GPCRs are available, in cases where an experimental structure is unknown, a high-quality model can be constructed using homology modeling, based on the crystal structure of a closely related receptor. researchgate.net The ligand's 3D conformation is also generated and optimized. Docking algorithms then systematically sample a vast number of possible orientations of the ligand within the receptor's binding site, calculating the energetic favorability of each pose. mdpi.com The resulting models can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex.

While specific, detailed molecular docking studies for this compound with the FP receptor are not extensively published in publicly available literature, the general methodology provides a framework for how such an investigation would yield critical insights.

| Computational Technique | Objective | Key Steps | Anticipated Insights for this compound |

| Homology Modeling | To generate a 3D structural model of the FP receptor if an experimental structure is unavailable. | 1. Identify a suitable template structure (a related GPCR with a known crystal structure).2. Align the target (FP receptor) and template sequences.3. Build the 3D model.4. Refine and validate the model's quality. | A reliable 3D structure of the FP receptor's binding pocket, essential for subsequent docking studies. |

| Molecular Docking | To predict the preferred binding pose and orientation of this compound within the FP receptor's binding site. | 1. Prepare 3D structures of the ligand (this compound) and the receptor.2. Define the binding site on the receptor.3. Run a docking algorithm to generate and score multiple binding poses.4. Analyze the top-ranked poses. | Identification of key amino acid residues in the FP receptor that interact with this compound.Prediction of the specific hydrogen bonds and hydrophobic interactions that anchor the ligand.Understanding the structural basis for its agonist activity. |

Simulation of Ligand-Induced Receptor Activation

Understanding the static binding pose of a ligand is only the first step. The ultimate pharmacological effect of an agonist like this compound is to induce a conformational change in the receptor that triggers its activation. Molecular dynamics (MD) simulations are a sophisticated computational method used to model these dynamic processes. frontiersin.org MD simulations apply the laws of classical mechanics to calculate the motion of atoms in a molecular system over time, providing a virtual "movie" of molecular interactions. frontiersin.orgbiorxiv.org

For a system like the this compound-FP receptor complex, an MD simulation would typically start with the predicted binding pose from a docking study. researchgate.net This complex is then placed in a simulated physiological environment, including a lipid bilayer membrane and water molecules. The simulation calculates the forces on every atom at femtosecond intervals, allowing researchers to observe how the binding of this compound influences the receptor's structure and dynamics. frontiersin.org These simulations can reveal the subtle, yet critical, structural rearrangements in the transmembrane helices of the GPCR that constitute receptor activation. This includes the outward movement of specific helices that opens up a binding site for the intracellular G protein, initiating the downstream signaling cascade.

As with docking, specific MD simulation studies detailing the activation of the FP receptor by this compound are not readily found in the scientific literature. However, this computational approach is a cornerstone of modern pharmacology for studying GPCR activation.

| Simulation Stage | Description | Purpose & Output |

| System Setup | The docked ligand-receptor complex is embedded in a model cell membrane (e.g., a POPC lipid bilayer) and solvated with water and ions to mimic a physiological environment. | Creates a realistic starting model for the simulation. The output is a complete system ready for energy minimization and equilibration. |

| Equilibration | The system is gradually relaxed to a stable state. Temperature and pressure are adjusted to desired physiological values, allowing the lipids and water to settle around the protein. | Ensures the simulation is stable and representative of a natural biological environment before the production run begins. |

| Production MD | The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (coordinates of all atoms over time) is saved at regular intervals. | Generates the primary data for analysis. The output is a trajectory file that shows the dynamic movement of the ligand and receptor. |

| Analysis | The trajectory is analyzed to measure changes in protein structure, ligand position, and interactions over time. | Reveals the conformational changes induced by the ligand, identifies stable and transient molecular interactions, and provides a mechanistic hypothesis for how the ligand binding leads to the large-scale structural changes associated with receptor activation. |

Cellular and Biochemical Mechanisms of Action of Dinoprost Methyl

Intracellular Signaling Cascades Activated by Dinoprost (B1670695) Methyl and Prostaglandin (B15479496) F2α

The biological actions of PGF2α are initiated by its binding to a specific receptor, which triggers a series of intracellular signaling events. These cascades are fundamental to translating the extracellular hormonal signal into a cellular response.

Dinoprost (PGF2α) mediates its effects by binding to the Prostaglandin F Receptor (FP), a member of the G-protein coupled receptor (GPCR) superfamily. frontiersin.orgreactome.orgwikipedia.orggenecards.org These receptors are characterized by seven transmembrane domains. uniprot.orguniprot.org The FP receptor is encoded by the PTGFR gene and is found in numerous tissues, with notable abundance in the female reproductive system. frontiersin.orgwikipedia.org

Upon ligand binding, the FP receptor undergoes a conformational change that allows it to couple with and activate specific heterotrimeric G-proteins. The primary signaling pathway for the FP receptor involves its coupling to Gαq proteins. frontiersin.orgnih.gov This interaction activates the G-protein, leading to the dissociation of its α-subunit, which in turn initiates downstream signaling. reactome.org In addition to Gαq, there is evidence that the FP receptor can also couple to Gαi proteins in certain cell types, such as human myometrium, suggesting a more complex and context-dependent signaling profile. nih.gov

Activation of the Gαq protein by the PGF2α-FP receptor complex stimulates the enzyme phospholipase C (PLC). researchgate.net PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol and increasing the free intracellular Ca²⁺ concentration. frontiersin.orgwikipedia.orgoup.com This mobilization of intracellular Ca²⁺ is a critical event in PGF2α's mechanism of action. nih.govnih.gov

Cellular Responses to Dinoprost Methyl at the Molecular Level

The signaling cascades initiated by Dinoprost lead to profound changes within the cell at a molecular level, influencing gene expression, protein synthesis, and critical life-or-death decisions such as apoptosis and autophagy.

In specific cellular contexts, such as in the corpus luteum, Dinoprost (PGF2α) is a potent inducer of luteolysis, a process involving programmed cell death. Research in goat luteal cells has demonstrated that PGF2α can induce endoplasmic reticulum (ER) stress, autophagy, and apoptosis. The accumulation of autophagosomes has been shown to induce apoptosis in luteal cells. nih.gov This is evidenced by the significant upregulation of key molecular markers associated with these pathways.

The table below summarizes the key research findings from a study on goat luteal cells treated with Dinoprost.

Table 1: Molecular Effects of Dinoprost on Goat Luteal Cells

| Cellular Process | Key Molecular Marker | Observed Effect |

|---|---|---|

| ER Stress | GRP78 | Increased expression |

| Cleaved ATF6 | Increased expression | |

| Phosphorylated-EIF2S1 | Increased expression | |

| ATF4 | Increased expression | |

| Phosphorylated-IRE1 | Increased expression | |

| Autophagy | LC3-II | Increased expression |

| Apoptosis | Cleaved Caspase-3 | Increased expression |

| Apoptotic Rate | Significantly increased |

Dinoprost (PGF2α) significantly influences cellular function by regulating the expression of specific genes and stimulating protein synthesis. ck12.org This regulation can occur at both the transcriptional and post-transcriptional levels. For instance, PGF2α has been shown to stimulate protein synthesis in skeletal and smooth muscle cells. nih.govresearchgate.netnih.gov

In cultured neonatal rat ventricular myocytes, PGF2α stimulates hypertrophic growth by increasing protein synthesis and enhancing the expression of myofibrillar genes, such as myosin light chain-2. nih.gov In skeletal muscle cells, PGF2α-induced growth is mediated through the activation of the calcium-regulated transcription factor NFATC2 (Nuclear Factor of Activated T-cells 2). yale.edunih.gov Furthermore, in human myometrial cells, PGF2α upregulates the expression of Cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis, through the activation of NF-κB, MAP kinases, and CREB. nih.gov The expression of the PGF2α receptor itself is also subject to regulation, with studies showing that gonadotropins can increase its mRNA levels via a cAMP-mediated pathway in mouse luteal cells. nih.gov

The table below provides a summary of research findings on the effects of Dinoprost on gene and protein expression in various cell types.

Table 2: Effects of Dinoprost (PGF2α) on Gene and Protein Expression

| Cell Type | Target Gene/Protein | Pathway/Mediator | Observed Effect | Reference |

|---|---|---|---|---|

| Neonatal Rat Ventricular Myocytes | Myosin light chain-2 | PGF-specific receptor | Increased gene and protein expression | nih.gov |

| Skeletal Muscle Cells | General protein synthesis | NFATC2 | Increased synthesis and cell growth | yale.edunih.gov |

| Human Myometrial Cells | COX-2 | NF-κB, MAP kinase, CREB | Upregulated mRNA expression | nih.gov |

| Mouse Ovary (Corpus Luteum) | PGF2α Receptor (Ptgfr) | cAMP | Increased mRNA expression | nih.gov |

Enzymatic Bioconversion and Metabolism of this compound in Biological Systems

This compound is a methyl ester of Dinoprost (PGF2α). medchemexpress.com As an ester, it is considered a prodrug that is converted into its biologically active free acid form, Dinoprost, within the body. This bioconversion is typically accomplished by esterase enzymes present in various tissues and fluids. A study on rat jejunum showed that this compound disappears from the gut lumen faster than the free acid, but it penetrates into the mesenteric circulation more slowly and undergoes greater metabolism within the gut wall. nih.gov This suggests that significant enzymatic hydrolysis of the methyl ester to the active Dinoprost occurs locally in tissues like the intestinal wall. nih.gov

Once converted to Dinoprost (PGF2α), the compound undergoes rapid and extensive metabolism. The primary metabolic pathway is enzymatic dehydrogenation, which occurs mainly in the lungs and liver. drugbank.com This process leads to the formation of various metabolites, with a key product being 13,14-dihydro-15-keto-PGF2α. medchemexpress.com Due to this rapid metabolism, the plasma half-life of intravenously administered Dinoprost is extremely short, often less than one minute. drugbank.comwikipedia.org

Identification of Metabolic Pathways and Metabolites

The metabolic journey of this compound begins with the hydrolysis of its methyl ester group. This initial step is crucial as this compound itself has limited biological activity. Following this activation, the resulting dinoprost molecule undergoes extensive and rapid metabolism through several key pathways primarily in the lungs, liver, and other tissues. nih.govcaymanchem.com

The principal metabolic transformations of dinoprost (PGF2α) include:

Oxidation of the 15-hydroxyl group: This is a key deactivation step.

Reduction of the C13-C14 double bond: This modification further alters the structure and activity of the molecule.

β-oxidation of the carboxylic acid side chain: This process shortens the upper side chain of the prostaglandin.

ω-oxidation of the alkyl side chain: This involves oxidation at the terminal end of the lower side chain.

The primary metabolite formed from the initial oxidation of dinoprost is 15-keto-prostaglandin F2α . medchemexpress.commedchemexpress.com This is swiftly followed by the reduction of the double bond to yield 13,14-dihydro-15-keto-prostaglandin F2α (PGFM) , which is recognized as the major and more stable metabolite found in the bloodstream. researchgate.net Further degradation of the molecule leads to the formation of various dinor and tetranor metabolites, which are ultimately excreted. researchgate.net

The table below summarizes the key metabolites of this compound.

| Metabolite Name | Metabolic Pathway Precursor | Key Metabolic Reaction(s) |

| Dinoprost (Prostaglandin F2α) | This compound | Hydrolysis of the methyl ester |

| 15-keto-Prostaglandin F2α | Dinoprost | Oxidation of the 15-hydroxyl group |

| 13,14-dihydro-15-keto-Prostaglandin F2α (PGFM) | 15-keto-Prostaglandin F2α | Reduction of the C13-C14 double bond |

| Dinor and Tetranor metabolites | PGFM and other metabolites | β-oxidation and ω-oxidation of the side chains |

Role of Specific Enzymes in this compound Biotransformation

The biotransformation of this compound is orchestrated by a series of specific enzymes. The initial and rate-limiting step of hydrolysis of the methyl ester to the active dinoprost is catalyzed by esterases . caymanchem.comcaymanchem.combertin-bioreagent.com These enzymes are ubiquitous, found in plasma and various tissues, ensuring the efficient conversion of the prodrug. acsgcipr.orgwikipedia.org While the specific subtypes of esterases involved in this compound hydrolysis are not extensively detailed, general esterases like carboxylesterases are known to hydrolyze a wide range of ester-containing prodrugs. nih.gov

Once dinoprost is formed, its subsequent metabolism is primarily initiated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-HPGDH) . medchemexpress.com This enzyme is responsible for the rapid oxidation of the hydroxyl group at the C-15 position, a critical step in the biological inactivation of prostaglandins (B1171923). medchemexpress.com The resulting 15-keto metabolite is then further acted upon by 15-ketoprostaglandin-Δ13-reductase , which catalyzes the reduction of the double bond between C-13 and C-14.

The subsequent β-oxidation and ω-oxidation of the side chains involve enzymes of the fatty acid metabolism pathways.

The table below details the key enzymes involved in the biotransformation of this compound.

| Enzyme | Role in Biotransformation |

| Esterases (e.g., Carboxylesterases) | Hydrolysis of the methyl ester of this compound to form the active Dinoprost (PGF2α). |

| 15-hydroxyprostaglandin dehydrogenase (15-HPGDH) | Oxidation of the 15-hydroxyl group of Dinoprost, leading to its inactivation. |

| 15-ketoprostaglandin-Δ13-reductase | Reduction of the C13-C14 double bond of the 15-keto metabolite. |

| Fatty Acid Metabolic Enzymes | β-oxidation and ω-oxidation of the prostaglandin side chains. |

Advanced Analytical Methodologies for Dinoprost Methyl Research

Chromatographic Techniques for Dinoprost (B1670695) Methyl Analysis

Chromatographic techniques are fundamental in the analysis of prostaglandins (B1171923) like dinoprost methyl, offering high-resolution separation from complex matrices. creative-proteomics.com High-performance liquid chromatography (HPLC), ultra-high performance liquid chromatography (UHPLC), and gas chromatography (GC) are pivotal in this regard.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Prostaglandin (B15479496) Quantification

HPLC and UHPLC are powerful techniques for the separation and quantification of prostaglandins and their analogues. creative-proteomics.com These methods are prized for their high resolution, sensitivity, and versatility. creative-proteomics.com The development of UHPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), has allowed for significantly faster analysis times and sharper peaks compared to traditional HPLC, enhancing sensitivity and efficiency. nih.govresearchgate.net

In the analysis of prostaglandins, reversed-phase chromatography is commonly employed, often using C18 columns. frontiersin.orgnih.gov For instance, a study on the simultaneous analysis of 11 PGF2α analogs, which are structurally related to dinoprost, utilized HPLC with UV detection. nih.gov The optimization of the analytical column and sample preparation, often involving solid-phase extraction (SPE), is crucial for achieving accurate and precise results. nih.gov The efficiency of separation is evaluated by comparing chromatographic parameters such as retention time, resolution, and the number of theoretical plates. nih.gov

UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) offers even greater sensitivity and selectivity, making it a gold standard for quantifying prostaglandins in biological samples. frontiersin.orgmdpi.com A validated UHPLC-MS/MS method for measuring 8-iso-prostaglandin F2α in bronchoalveolar lavage fluid demonstrated high sensitivity with a limit of detection (LOD) of 17.6 pg/ml and required only a small sample volume. frontiersin.org Such methods often involve isotope dilution, using deuterated internal standards to ensure accuracy. frontiersin.orgnih.gov The rapid separation capabilities of UHPLC can reduce analytical run times to as little as a few minutes without compromising peak resolution or detection sensitivity. nih.govmdpi.com

Table 1: Comparison of HPLC and UHPLC for Prostaglandin Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Analysis Time | Longer (e.g., up to 1 hour) nih.gov | Shorter (e.g., 4-11 minutes) nih.govfrontiersin.org |

| Peak Width | Wider | Narrower (up to 5 times) nih.gov |

| Sensitivity | Good | Enhanced due to sharper peaks nih.gov |

| Pressure | Lower | Higher |

| Typical Application | Routine analysis, quantification nih.gov | High-throughput screening, complex mixtures, low concentration samples frontiersin.orgmdpi.com |

Gas Chromatography (GC) for Prostaglandin Stability and Purity Assessment

Gas chromatography (GC) is a valuable tool for assessing the stability and purity of prostaglandins, particularly for analyzing volatile impurities. bibliotekanauki.pllibretexts.org GC methods, often coupled with a flame ionization detector (FID) or mass spectrometry (GC-MS), are adept at separating and quantifying residual solvents and other volatile organic compounds that may be present from the synthesis process. bibliotekanauki.pl

For instance, validated GC and GC with headspace injection (GC-HS) methods have been developed to determine organic volatile impurities in travoprost, another prostaglandin analogue. bibliotekanauki.pl These methods are crucial for ensuring the quality and safety of the active pharmaceutical ingredient by monitoring residual solvents like methanol, acetone, and dichloromethane. bibliotekanauki.pl The development and validation of such methods are typically performed according to guidelines from the International Conference on Harmonisation (ICH). bibliotekanauki.pl

GC can also be employed to study the degradation kinetics of prostaglandins. A study on the stability of prostaglandin E2 in a gel formulation used GC to demonstrate that the degradation followed a first-order process. nih.gov This type of analysis is essential for determining appropriate storage conditions and shelf-life for pharmaceutical preparations containing prostaglandins. nih.gov While GC is highly effective for volatile compounds, prostaglandins often require derivatization to increase their volatility and thermal stability for GC analysis. arizona.edubuiatria.org.br

Mass Spectrometry-Based Characterization and Quantification of this compound

Mass spectrometry (MS) is an indispensable tool in modern analytical chemistry, providing high sensitivity and specificity for the characterization and quantification of compounds like this compound. wikipedia.org When coupled with a separation technique like liquid chromatography, its capabilities are significantly enhanced. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the sensitive and specific quantification of prostaglandins in various biological matrices. nih.govnews-medical.net This technique combines the separation power of LC with the analytical prowess of tandem mass spectrometry, allowing for the detection of analytes at very low concentrations. creative-proteomics.comwikipedia.org

LC-MS/MS methods are frequently used in drug metabolism studies, enabling the identification and quantification of metabolites. researchgate.net For prostaglandins, which are often present at picogram levels, the sensitivity of LC-MS/MS is paramount. A method for quantifying prostaglandins E2 and D2 in biological fluids reported a limit of detection of 20 pg/ml. nih.gov The use of multiple reaction monitoring (MRM) mode in a triple quadrupole mass spectrometer provides high selectivity, minimizing interference from the sample matrix. mdpi.comdntb.gov.ua

The development of LC-MS/MS assays involves careful optimization of chromatographic conditions and mass spectrometric parameters. nih.govrsc.org For instance, the choice of ionization source, such as electrospray ionization (ESI), is critical for efficiently generating ions from the prostaglandin molecules. mdpi.com Stability studies are also crucial, as some prostaglandins can be unstable during sample preparation. nih.gov The application of these methods extends to toxicological investigations and the analysis of pharmaceutical formulations. dntb.gov.uanih.gov

Table 2: Key Parameters in LC-MS/MS Method for Prostaglandin Analysis

| Parameter | Description | Example Finding |

|---|---|---|

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | 20 pg/ml for PGE2 and PGD2. nih.gov |

| Internal Standards | Isotopically labeled versions of the analyte used to correct for sample loss and matrix effects. | d4-PGE2 and d4-PGD2 are used as surrogate standards. nih.gov |

| Ionization Mode | The method used to create ions from the analyte molecules. | Electrospray ionization (ESI) is commonly used. mdpi.com |

| Mass Analyzer | The part of the mass spectrometer that separates ions based on their mass-to-charge ratio. | Triple quadrupole (QqQ) mass spectrometers are frequently used for quantitative analysis in MRM mode. mdpi.com |

| Application | The specific use of the analytical method. | Quantification of prostaglandins in cell culture supernatants and other biological fluids. nih.gov |

Femtomole Analysis by Laser-Induced Fluorescence

For achieving exceptional sensitivity in prostaglandin analysis, laser-induced fluorescence (LIF) detection coupled with microcolumn liquid chromatography presents a powerful approach. nih.govresearchgate.netnih.gov This technique allows for the detection of prostaglandins at the sub-femtomole level. nih.govnih.gov

The methodology involves labeling the prostaglandins with a fluorescent reagent, such as 4-bromomethyl-7-methoxycoumarin. nih.govresearchgate.netnih.gov The derivatized prostaglandins are then separated on a high-efficiency fused-silica microcolumn. researchgate.netnih.gov A laser, for example, a helium-cadmium laser, is used as the excitation source, and the resulting fluorescence is detected by a photomultiplier system. nih.govresearchgate.net This method has been shown to be capable of quantifying prostaglandin F2α from its detection limit of 0.3 femtomoles up to the concentration found in pharmaceutical formulations, spanning over six orders of magnitude. nih.gov The high sensitivity and selectivity of this technique make it suitable for a wide range of biomedical applications where trace-level detection is required. nih.govstanford.edu

Spectroscopic and Other Biophysical Methods for Structural Elucidation and Interaction Studies

Spectroscopic and biophysical techniques are crucial for elucidating the three-dimensional structure of this compound and understanding its interactions with biological targets. numberanalytics.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are fundamental for structural determination. numberanalytics.com

The structural elucidation of prostaglandin analogues often involves a combination of these methods. For example, proton and carbon-13 NMR, along with mass spectrometry, can confirm the stereochemical configuration and the presence of specific functional groups. These techniques are instrumental in distinguishing between different isomers.

Biophysical methods, such as surface plasmon resonance (SPR) and fluorescence polarization (FP), are employed to study the binding kinetics and affinity of prostaglandins to their receptors. plos.org For instance, SPR has been used to demonstrate the specific interaction of a prostaglandin E2 analog with the organic cation transporter 1 (OCT1), revealing slow association and dissociation rates. plos.org Such studies provide direct evidence of interactions and can help to understand the mechanism of action at a molecular level. plos.org Other techniques like circular dichroism (CD) spectroscopy can be used to investigate conformational changes in proteins upon ligand binding. researchgate.net The integration of these biophysical approaches with computational methods like molecular docking and molecular dynamics simulations provides a comprehensive understanding of the drug-target interactions. researchgate.net These methods are increasingly being integrated into toxicology and drug discovery to better predict the effects of compounds in vivo. nih.govunivr.it

Preclinical Research Methodologies and Animal Models in Dinoprost Methyl Studies

In Vitro Cellular and Tissue-Based Research Models for Dinoprost (B1670695) Methyl and Prostaglandins (B1171923)

In vitro models provide a controlled environment to investigate the direct effects of dinoprost methyl on cells and tissues, offering insights into its molecular and cellular mechanisms of action.

Cell culture systems are fundamental tools for dissecting the specific cellular pathways modulated by this compound and related prostaglandins. These models allow for the detailed examination of receptor binding, signal transduction, and downstream cellular responses.

Prostaglandin (B15479496) F2α and its analogs have been shown to influence the growth and function of various cell types. For instance, studies using primary skeletal muscle cells have demonstrated that PGF2α can augment muscle cell size. This effect is mediated through the prostaglandin F2 (FP) receptor and involves the activation of the nuclear factor of activated T cells (NFAT) signaling pathway. nih.gov In bovine luteal theca cells, PGF2α has been observed to disrupt cell adhesion by affecting desmoplakin, cytokeratin, and vimentin (B1176767), providing a potential mechanism for its luteolytic effects. slideshare.net Furthermore, research on human trabecular meshwork cells has identified the presence of functional FP receptors, and the application of PGF2α was found to increase total inositol (B14025) phosphate (B84403) accumulation and intracellular calcium release, suggesting a role in aqueous humor outflow dynamics. nih.gov

| Cell Type | Prostaglandin Studied | Observed Effect | Signaling Pathway Implicated |

|---|---|---|---|

| Primary Skeletal Muscle Cells | PGF2α | Augmented muscle cell size | FP receptor-mediated NFAT activation nih.gov |

| Bovine Luteal Theca Cells | PGF2α | Disruption of cell-to-cell adhesion | Involvement of desmoplakin, cytokeratin, and vimentin slideshare.net |

| Human Trabecular Meshwork Cells | PGF2α | Increased inositol phosphate and intracellular calcium | FP receptor activation nih.gov |

| Pig Endometrial Epithelial Cells | PGF2α | Promoted PGF2α secretion (in LPS-stimulated cells) | - |

Isolated tissue preparations are invaluable for characterizing the pharmacological activity of this compound on specific organ systems without the complexities of systemic circulation and metabolism. These ex vivo assays allow for the determination of a compound's potency and efficacy on smooth muscle and other contractile tissues.

A key study utilizing an isolated tissue preparation involved a 22-cm segment of rat jejunum to investigate the absorption and penetration of dinoprost and its methyl ester. slideshare.net This model, which included cannulation of the mesenteric vasculature, allowed for the monitoring of the disappearance of the compounds from the lumen and their appearance in the vascular perfusate. slideshare.net The results indicated that while this compound ester disappears from the lumen more rapidly than dinoprost, it penetrates to the blood at a slower rate and undergoes more extensive metabolism within the gut wall. slideshare.net

Other studies have used isolated iris and ciliary muscles from various species, including cats, cattle, rabbits, dogs, rhesus monkeys, and humans, to demonstrate that PGF2α and its analogs can stimulate the release of endogenous prostaglandins. ijnrd.org This effect was shown to be time- and dose-dependent in cat iris, with an EC50 of 45 nM for PGF2α-induced PGE2 release. ijnrd.org Additionally, the effects of PGF2α on smooth muscle strips from the colon, stomach, and ileum of mature and immature rats and guinea pigs have been investigated, revealing age-dependent differences in tissue responsiveness. nih.gov

| Tissue Preparation | Animal Species | Prostaglandin Studied | Key Pharmacological Finding |

|---|---|---|---|

| Isolated Perfused Jejunum | Rat | Dinoprost and this compound Ester | This compound ester has a slower penetration rate to the blood and greater gut wall metabolism compared to dinoprost. slideshare.net |

| Isolated Iris and Ciliary Muscles | Cat, Bovine, Rabbit, Dog, Rhesus Monkey, Human | PGF2α and analogs (Latanoprost, PhXA85) | Stimulated the release of endogenous prostaglandins (PGE2, PGD2, PGF2α). ijnrd.org |

| Isolated Colon and Stomach Strips | Rat (mature and immature) | PGF2α and PGE2 | Mature colons were more sensitive to PGF2α, while mature stomach strips were more sensitive to PGE2. nih.gov |

| Isolated Ileum Strips | Guinea Pig (mature and immature) | PGF2α and PGE2 | Responses to both prostaglandins were significantly greater in mature versus immature ileum. nih.gov |

In Vivo Animal Models for Prostaglandin F2α Analog Research

In vivo animal models are essential for evaluating the systemic effects, efficacy, and safety of this compound and other PGF2α analogs in a whole-organism context.

The selection of appropriate animal species for preclinical studies is a critical step in drug development. drugbank.com For PGF2α analog research, a variety of species have been utilized, with the choice often depending on the specific biological activity being investigated. Commonly used species include rodents (rats, mice, hamsters) and non-rodents (sheep, cattle, monkeys). researchgate.netnih.gov

The rationale for species selection is based on similarities to humans in the physiological and biochemical parameters that govern the drug's absorption, distribution, metabolism, and excretion (ADME), as well as the pharmacological response. nih.gov For example, sheep and monkeys have been used to study the luteolytic effects of PGF2α analogs due to their comparable reproductive physiology to humans. Rats and hamsters are often employed to investigate effects on pregnancy and deciduomata formation. researchgate.net Cattle are a relevant model for toxicological studies of prostaglandins intended for veterinary use. nih.gov

| Animal Species | Rationale for Use in PGF2α Research | Example Study Area |

|---|---|---|

| Sheep | Well-established model for studying luteolysis and reproductive endocrinology. | Luteolytic activity of PGF2α analogs. |

| Monkeys (e.g., Macaca fascicularis) | Primate model with close reproductive physiological similarities to humans. | Luteolytic and smooth muscle activity of PGF2α analogs. |

| Rats | Commonly used rodent model for reproductive and general toxicology studies. researchgate.net | Effects on pregnancy, deciduomata, and egg transport. researchgate.net |

| Hamsters | Sensitive model for studying the effects of prostaglandins on pregnancy and corpus luteum function. researchgate.net | Luteolytic and anti-fertility effects of PGF2α. researchgate.net |

| Cattle | Target species for veterinary applications and relevant for large animal toxicology. nih.gov | Pharmacologic and toxicologic evaluation of PGF2α. nih.gov |

| Mice (Nude) | Immunocompromised model for xenograft studies of human tissues. | Development of endometriosis-like lesions. |

Various in vivo model systems have been developed to assess the diverse biological activities of PGF2α and its analogs. To study the luteolytic properties, researchers have administered these compounds to sheep and monkeys and monitored changes in the corpus luteum. In hamsters and rats, models of pregnancy and pseudopregnancy are used to evaluate the effects on gestation, implantation, and the development of deciduomata. researchgate.net

For investigating the role of the PGF2α pathway in endometriosis, a mouse model has been developed where human endometrial biopsies are inoculated into the peritoneal cavity of nude mice. This xenograft model allows for the study of the effects of FP receptor agonists and antagonists on the growth and development of endometriosis-like lesions.

| Biological Activity | Animal Model System | Key Findings |

|---|---|---|

| Luteolysis | Sheep and Monkeys with systemic or direct ovarian administration | Several 13-dehydro analogs of PGF2α showed luteolytic activity equal to or greater than PGF2α itself, with some having diminished smooth muscle activity. |

| Effects on Pregnancy | Pregnant Hamsters and Rats | PGF2α terminated pregnancy in hamsters and caused fetal resorption in rats, effects that were reversible with progesterone (B1679170) administration. researchgate.net |

| Endometriosis | Nude Mice with induced endometriosis-like lesions from human endometrial biopsies | An FP receptor antagonist significantly reduced the number and size of lesions, while an agonist had the opposite effect. |

| Blood Pressure Effects | Mature and Immature Rats | PGF2α was hypotensive in immature rats but hypertensive in mature rats, indicating age-dependent cardiovascular responses. nih.gov |

Pharmacokinetic and Toxicokinetic Studies of this compound in Non-Human Systems

Pharmacokinetic (PK) studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug at therapeutic doses, while toxicokinetic (TK) studies do so at higher, potentially toxic doses. Both are critical for interpreting data from preclinical efficacy and toxicology studies and for extrapolating findings to humans.

The primary objective of toxicokinetics is to describe the systemic exposure achieved in animals and its relationship to the dose level and the time course of a toxicity study. drugbank.com This information is essential for understanding the dose-response relationship for any observed toxic effects.

A study in rats using an isolated perfused jejunum provided specific insights into the absorption and metabolism of this compound. It was found that metabolism by the gut wall is greater for the methyl ester than for the free acid (dinoprost). slideshare.net This suggests that although the ester may disappear from the gut lumen more quickly, its actual penetration to the systemic circulation is slower, and it undergoes more significant first-pass metabolism. slideshare.net

While comprehensive toxicokinetic data for this compound in multiple species is not extensively published in publicly available literature, general principles of preclinical PK/TK studies are well-established. These studies typically involve administering the compound to animals (often the same species used in toxicology studies) and collecting biological matrices (e.g., plasma, urine, feces) over time to measure the concentration of the parent drug and its metabolites. Key parameters determined from these studies are summarized in the table below.

| Pharmacokinetic/Toxicokinetic Parameter | Description | Importance in Preclinical Assessment |

|---|---|---|

| Cmax (Maximum Concentration) | The highest concentration of the drug observed in the plasma. | Indicates the peak systemic exposure after administration. |

| Tmax (Time to Maximum Concentration) | The time at which Cmax is reached. | Provides information on the rate of drug absorption. |

| AUC (Area Under the Curve) | The total drug exposure over a period of time. | A key measure of the extent of systemic exposure. |

| t1/2 (Half-life) | The time required for the drug concentration to decrease by half. | Indicates the rate of drug elimination from the body. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Measures the efficiency of drug elimination. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

The investigation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of preclinical research, helping to bridge the gap between early discovery and clinical trials. thermofisher.com These studies are essential for selecting viable drug candidates with favorable pharmacokinetic profiles. srce.hr In vivo ADME studies provide quantitative data on the metabolism rates, excretion routes for the parent compound and its metabolites, and the profile of circulating metabolites. Such research is foundational for understanding the safety and efficacy data required for regulatory approval. srce.hr

A study utilizing a rat jejunum model was conducted to investigate the absorption and metabolism of this compound in comparison to its free acid form, dinoprost (prostaglandin F2 alpha). nih.gov In this ex vivo model, a segment of the rat jejunum was cannulated and perfused, allowing researchers to monitor the disappearance of the compound from the intestinal lumen and its appearance in the mesenteric circulation. nih.gov

The research revealed that while this compound disappears from the lumen more rapidly than dinoprost, its penetration to the blood is slower. nih.gov A noticeable lag time was observed between the compound's disappearance from the lumen and its detection in the mesenteric circulation, with this lag being longer for the methyl ester. nih.gov Furthermore, the study indicated that the gut wall metabolizes the ester form more extensively than the acid form. nih.gov After clearing the compounds from the gut lumen, the concentration of dinoprost in the mesenteric circulation gradually decreased. nih.gov In contrast, for this compound, a slight increase was observed for about half an hour before it began to decrease, suggesting a different kinetic profile. nih.gov

Table 1: Comparative ADME Profile of this compound vs. Dinoprost in Rat Jejunum Model nih.gov

| Parameter | This compound | Dinoprost (Free Acid) |

|---|---|---|

| Rate of Disappearance from Lumen | Faster | Slower |

| Rate of Penetration to Blood | Slower | Faster |

| Lag Time to Mesenteric Circulation | Longer | Shorter |

| Metabolism by Gut Wall | Greater | Lesser |

Non-Clinical Safety Assessment Approaches for Investigational Medicinal Products

Non-clinical safety assessment is a mandatory and crucial phase in drug development, designed to identify potential toxicities and inform the design of safe clinical trials for investigational medicinal products. evotec.comlabinsights.nl The primary objectives of these preclinical studies are to identify a safe initial dose for human trials, define dose-escalation schemes, characterize potential target organs for toxicity, and establish safety parameters for clinical monitoring. pacificbiolabs.com This process involves a range of in vitro and in vivo studies to build a comprehensive toxicological profile of the drug candidate. evotec.comlabinsights.nl

The safety evaluation process begins early in development, often with in vitro and in silico screening to select molecules with a higher probability of having an acceptable in vivo safety profile. nih.gov This is followed by in vivo exploratory and pivotal toxicity studies that are essential for enabling First-in-Human (FIH) trials. nih.gov The design of these non-clinical testing plans is typically customized based on the drug's target, its molecular characteristics, and the intended clinical plan. nih.gov

A standard non-clinical safety package generally includes several types of toxicology studies, conducted in various animal models. pacificbiolabs.com The selection of animal species for these studies, often one rodent and one non-rodent, is a critical decision. nih.gov

Key types of non-clinical safety studies include:

Single-Dose Toxicity Studies: These acute studies are among the first to be performed, typically in two mammalian species, to evaluate the effects of a single dose of the compound. pacificbiolabs.comupums.ac.in They help determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity. upums.ac.in

Repeated-Dose Toxicity Studies: These are conducted to assess the toxic effects of a drug after prolonged exposure. labinsights.nl The duration of these studies is related to the proposed duration of the clinical trial, ranging from a few weeks to several months to support different phases and lengths of clinical use. pacificbiolabs.com

Safety Pharmacology Studies: These investigations focus on the potential undesirable pharmacodynamic effects of a drug on essential physiological functions, such as the cardiovascular, respiratory, and central nervous systems. jrfglobal.com

Genotoxicity Studies: This battery of tests is performed to detect any potential for the drug to damage genetic material, which could lead to mutations or cancer.

Reproductive Toxicology Studies: These are designed to evaluate the potential effects of the drug on fertility and embryonic-fetal development.

The data gathered from these comprehensive non-clinical assessments are integrated to perform a risk assessment, which is vital for managing patient safety during clinical trials. jrfglobal.com

Table 2: Overview of Non-Clinical Safety Assessment Approaches

| Study Type | Primary Objective | Common Animal Models |

|---|---|---|

| Single-Dose (Acute) Toxicity | Determine effects of a single administration, identify maximum tolerated dose (MTD). upums.ac.in | Rodents (e.g., mice, rats), Non-rodents. nih.gov |

| Repeated-Dose Toxicity | Evaluate toxicity following long-term exposure. labinsights.nl | Rodents, Non-rodents (e.g., dogs, non-human primates). thermofisher.compacificbiolabs.com |

| Safety Pharmacology | Investigate effects on vital physiological functions (e.g., cardiovascular, CNS). jrfglobal.com | Various, including rats, dogs. |

| Genotoxicity | Assess the potential to damage genetic material. | In vitro cell lines, in vivo rodent models. |

| Reproductive Toxicology | Evaluate effects on fertility and fetal development. pacificbiolabs.com | Rats, Rabbits. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dinoprost |

Emerging Research Directions and Future Perspectives for Dinoprost Methyl

Development of Novel Dinoprost (B1670695) Methyl Analogues with Improved Receptor Specificity

A significant frontier in prostaglandin (B15479496) research is the rational design of analogues with enhanced specificity for the prostaglandin F2α (FP) receptor. While Dinoprost is a potent agonist, it can interact with other prostanoid receptors, potentially leading to off-target effects. The goal is to create new molecules that bind exclusively to the FP receptor, thereby maximizing therapeutic efficacy while minimizing undesirable side effects.

Researchers are employing various medicinal chemistry strategies to achieve this. Modifications to the omega (ω) chain of the prostaglandin scaffold have proven particularly fruitful. For instance, creating a terminal phenyl group and saturating the double bond between carbons 13 and 14 can yield compounds with higher affinity and selectivity for the FP receptor over other prostanoid receptors like the EP1, EP2, and EP3 subtypes. Another approach involves replacing the carbon at position 13 with an oxygen atom to create 13-oxa prostaglandin analogues, which have shown potent FP agonist activity and a potentially improved side-effect profile.

These structural modifications are guided by an increasing understanding of the subtle differences in the ligand-binding pockets of various prostaglandin receptors. The development of such highly selective analogues holds the promise of more targeted and better-tolerated therapies for the conditions treated by Dinoprost methyl.

Table 1: Examples of Structural Modifications in Prostaglandin Analogues for Improved Receptor Specificity

| Modification Strategy | Target Receptor | Rationale | Potential Outcome |

| Phenyl group addition to ω-chain | FP Receptor | Enhance binding affinity and selectivity | Increased potency, reduced off-target effects |

| Saturation of C13-C14 double bond | FP Receptor | Improve chemical stability and receptor fit | Better therapeutic index |

| 13-oxa substitution | FP Receptor | Optimize topical activity and reduce side effects | Improved local efficacy with fewer systemic issues |

| Diene group introduction in ω-chain | EP Receptor | Increase potency and selectivity for specific EP subtypes | Development of highly targeted EP agonists |

Integration of Omics Technologies in this compound Research (e.g., Proteomics, Metabolomics)

The advent of "omics" technologies is revolutionizing prostaglandin research by providing a holistic view of the biological effects of compounds like this compound. Instead of focusing on a single target or pathway, proteomics and metabolomics allow for the simultaneous analysis of thousands of proteins and metabolites, respectively. nih.gov This systems-level approach offers unprecedented insight into the complex cellular responses to prostaglandin administration.

Proteomics: This technology can identify and quantify the entire set of proteins (the proteome) in a cell or tissue. In the context of this compound research, proteomics can be used to map the signaling pathways activated by FP receptor stimulation. It can help identify novel downstream effector proteins and potential biomarkers to monitor drug response or predict efficacy. For example, studies on related prostaglandins (B1171923) have used proteomics to understand their role in complex diseases by identifying changes in protein expression in affected tissues. mdpi.comresearchgate.net

Metabolomics: This field focuses on the global analysis of small-molecule metabolites. By applying metabolomics, researchers can obtain a functional readout of the physiological state of a cell. This can reveal how this compound alters cellular metabolism and identify metabolic pathways that are modulated by its action. Integrated analysis of metabolomics with other omics data, such as transcriptomics and proteomics, can provide a comprehensive understanding of a drug's mechanism of action and its systemic effects. mdpi.comresearchgate.netresearchgate.net

The integration of these high-throughput technologies is crucial for moving beyond a simple receptor-ligand model to a more complete understanding of how this compound functions within a complex biological system. nih.gov This knowledge is essential for identifying new therapeutic applications and for developing personalized medicine strategies. nih.gov

Advancements in Computational Approaches for this compound Drug Discovery

Computational methods are becoming indispensable tools in the design and discovery of new prostaglandin analogues. researchgate.net Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are accelerating the development of novel compounds with desired properties. wikipedia.orgrsc.orgbenthamscience.com

Molecular Docking and Dynamics: With the increasing availability of high-resolution crystal structures of G-protein coupled receptors, including prostanoid receptors, researchers can use molecular docking to predict how a potential drug molecule will bind to its target. researchgate.netnih.gov These simulations help in understanding the key molecular interactions necessary for receptor activation. acs.orgacs.org Long-time scale molecular dynamics simulations can further investigate the conformational changes in the receptor upon ligand binding, providing deeper insights into the activation mechanism. researchgate.netacs.org

Virtual Screening: This computational technique allows for the rapid screening of vast libraries of chemical compounds to identify those that are most likely to bind to a specific target receptor. wikipedia.org By using pharmacophore models based on the known structure of active ligands, researchers can filter through millions of virtual compounds to select a smaller, more manageable number for synthesis and biological testing. nih.govbiorxiv.org This approach significantly reduces the time and cost associated with traditional high-throughput screening.